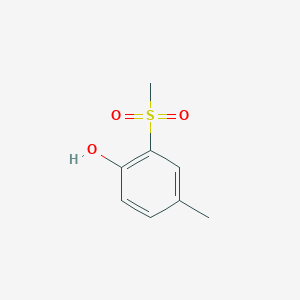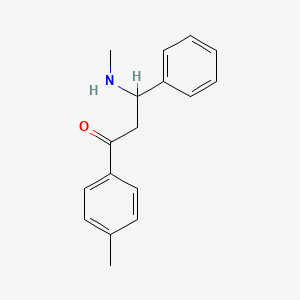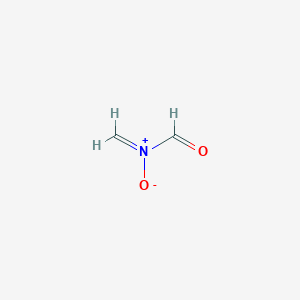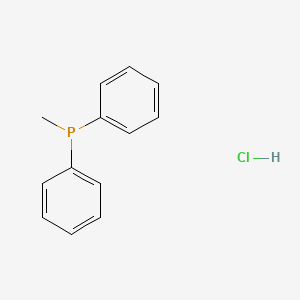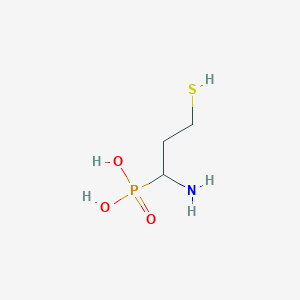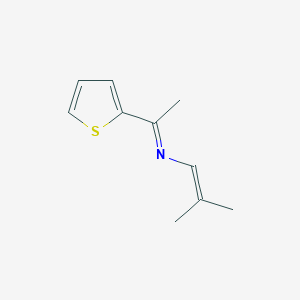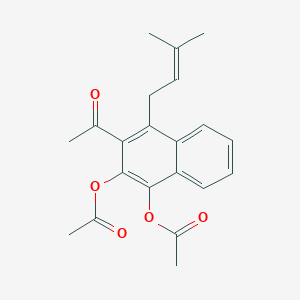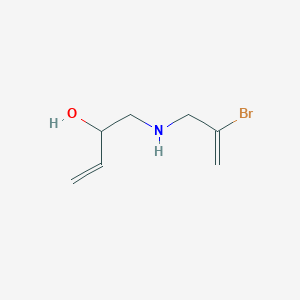![molecular formula C15H14O5 B14398759 2,3,4-Trimethoxybenzo[8]annulene-5,6-dione CAS No. 88021-62-9](/img/structure/B14398759.png)
2,3,4-Trimethoxybenzo[8]annulene-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethoxybenzo8annulene-5,6-dione is a complex organic compound characterized by its unique annulene structure. Annulenes are monocyclic hydrocarbons that contain the maximum number of non-cumulated or conjugated double bonds . This compound is notable for its three methoxy groups and a dione functionality, making it a subject of interest in various chemical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethoxybenzo8annulene-5,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the annulene ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trimethoxybenzo8annulene-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Applications De Recherche Scientifique
2,3,4-Trimethoxybenzo8annulene-5,6-dione has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties of annulenes and their reactivity.
Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2,3,4-Trimethoxybenzo8annulene-5,6-dione involves its interaction with molecular targets through its functional groups. The methoxy groups and dione functionality play crucial roles in its reactivity and interaction with biological molecules. The pathways involved include electron transfer processes and the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trimethoxybenzoic acid: Similar in structure but lacks the annulene ring and dione functionality.
2,3,4-Trimethoxybenzaldehyde: Contains methoxy groups but has an aldehyde group instead of the dione.
2,3,4-Trimethoxybenzene: Lacks the dione functionality and annulene structure.
Uniqueness
2,3,4-Trimethoxybenzo8annulene-5,6-dione is unique due to its annulene ring structure combined with methoxy groups and a dione functionality. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88021-62-9 |
|---|---|
Formule moléculaire |
C15H14O5 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
2,3,4-trimethoxybenzo[8]annulene-5,6-dione |
InChI |
InChI=1S/C15H14O5/c1-18-11-8-9-6-4-5-7-10(16)13(17)12(9)15(20-3)14(11)19-2/h4-8H,1-3H3 |
Clé InChI |
VARHDEIIAYNFOZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C=CC=CC(=O)C2=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


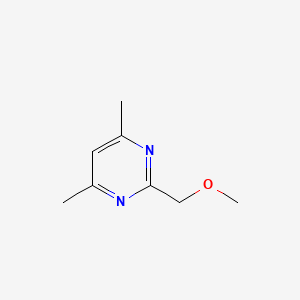
silane](/img/structure/B14398677.png)
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
